1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a piperazine-derived compound featuring a tert-butyl-substituted phenoxyethoxy chain and a 2-fluorophenyl-substituted piperazine ring. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications. Piperazine derivatives are widely explored for central nervous system (CNS) targeting due to their ability to modulate neurotransmitter receptors .
Properties
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35FN2O3.2ClH/c1-25(2,3)20-8-10-22(11-9-20)31-17-16-30-19-21(29)18-27-12-14-28(15-13-27)24-7-5-4-6-23(24)26;;/h4-11,21,29H,12-19H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVNMUJZTIJLKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural homology with the following analogs (Table 1):
Notes:
Key Structural Differences :
- Piperazine Substituents : The target compound’s 2-fluorophenyl group may offer distinct receptor-binding profiles compared to 4-fluorophenyl or 3-trifluoromethylphenyl groups. Fluorine positioning influences steric and electronic interactions with target proteins .
- Salt Form: The dihydrochloride salt improves solubility over monohydrochloride analogs, as seen in .
Physicochemical Properties
While experimental data (e.g., melting point, logP) for the target compound are unavailable, trends can be inferred from analogs:
- Solubility: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases or monohydrochlorides.
- Lipophilicity : The tert-butyl group increases logP compared to ethyl or trifluoromethyl substituents, which may affect tissue distribution .
- Stability : Tert-butyl groups resist metabolic degradation, as seen in piperazine-tert-butyl derivatives , suggesting enhanced stability for the target compound.
Q & A
Basic Question: What are the optimal synthetic routes and critical reaction parameters for this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the phenoxy-ethoxy propanol backbone followed by piperazine coupling. Key steps include:
- Etherification : Reaction of 4-(tert-butyl)phenol with ethylene glycol under Mitsunobu conditions to form the ethoxy linkage .
- Piperazine coupling : Using nucleophilic substitution or Buchwald-Hartwig amination to attach the 2-fluorophenyl-piperazine moiety. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact yield .
- Salt formation : Treatment with HCl in ethanol to obtain the dihydrochloride salt, requiring precise pH control (pH 1–2) .
Methodological Tip : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography with gradient elution (hexane/ethyl acetate) .
Basic Question: How can researchers confirm the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to verify proton environments (e.g., tert-butyl singlet at ~1.3 ppm, piperazine protons at 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]+ expected at ~495.2 g/mol) and chloride adducts .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water (0.1% TFA) mobile phase .
Advanced Question: What experimental strategies are recommended to identify its primary pharmacological targets?
Answer:
- Radioligand Binding Assays : Screen against serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors due to structural similarities to piperazine-containing CNS agents . Use [³H]-spiperone for D2 receptor affinity studies .
- Functional Assays : Measure cAMP inhibition (for GPCR activity) or calcium flux assays (for ion channel modulation) .
- Computational Docking : Perform molecular docking with AutoDock Vina to prioritize targets based on binding energy (< -8 kcal/mol suggests strong interaction) .
Advanced Question: How should structure-activity relationship (SAR) studies be designed to optimize its efficacy?
Answer:
- Core Modifications : Synthesize analogs with variations in:
- Phenoxy group : Replace tert-butyl with electron-withdrawing groups (e.g., -CF₃) to assess hydrophobic interactions .
- Piperazine substituents : Test 3-fluorophenyl vs. 4-fluorophenyl to evaluate positional effects on receptor selectivity .
- In Vitro Testing : Compare IC₅₀ values in receptor-binding and functional assays. Use ANOVA for statistical analysis of potency differences .
Advanced Question: How can contradictory data (e.g., variable potency across studies) be resolved?
Answer:
Contradictions may arise from:
- Purity Variability : Re-characterize batches via HPLC and NMR to exclude impurities (>98% purity required for reproducible assays) .
- Assay Conditions : Standardize buffer pH (7.4 for physiological relevance) and temperature (37°C). Validate using a reference compound (e.g., aripiprazole for D2 receptor studies) .
- Solubility Issues : Pre-dissolve in DMSO (<0.1% final concentration) and confirm solubility in assay buffers using dynamic light scattering .
Basic Question: What are the key considerations for solubility and formulation in preclinical studies?
Answer:
- Solubility Profiling : Test in PBS (pH 7.4), 5% dextrose, and 0.5% methylcellulose. The dihydrochloride salt typically enhances aqueous solubility (>10 mg/mL) .
- Formulation : For IV administration, use isotonic saline with 10% cyclodextrin to prevent precipitation. For oral dosing, prepare suspensions in 0.5% carboxymethylcellulose .
Advanced Question: What methodologies are used to assess metabolic stability and metabolite identification?
Answer:
- Liver Microsome Assays : Incubate with human or rat liver microsomes (1 mg/mL protein) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Metabolite ID : Use UPLC-QTOF to detect phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites. Key cleavage sites include the ethoxy linker and piperazine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
